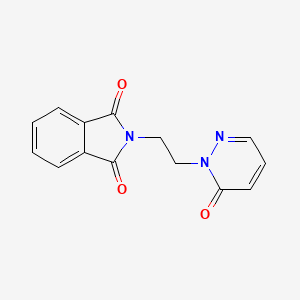

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked via an ethyl chain to a 6-oxopyridazine ring. This structure combines the electron-deficient nature of the pyridazinone moiety with the planar aromatic system of isoindoline-1,3-dione, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or ligand design.

Properties

IUPAC Name |

2-[2-(6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-12-6-3-7-15-17(12)9-8-16-13(19)10-4-1-2-5-11(10)14(16)20/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIQAEWNUINIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction involves the formation of multiple C-C and C-O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with various biological targets.

Anticancer Activity

Recent studies indicate that 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione exhibits significant anticancer properties. In vitro assays have demonstrated:

- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via caspase activation pathways, leading to cell cycle arrest and reduced viability in cancer cells.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Activity Against Bacteria : It exhibits inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Mechanism of Action : The exact mechanism is under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Research

Preliminary animal studies have indicated that this compound could also be beneficial in treating inflammatory conditions:

- Cytokine Modulation : Administration resulted in decreased levels of pro-inflammatory cytokines, hinting at a mechanism that could be utilized for therapeutic interventions in diseases like rheumatoid arthritis.

Neurological Applications

Emerging research suggests potential neuroprotective effects:

- Purinergic P2X7 Receptor Inhibition : The compound may inhibit the purinergic P2X7 receptor, which is implicated in neuroinflammatory processes and could be relevant for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The study utilized various doses and monitored tumor growth over several weeks, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a series of experiments detailed in Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. Results showed that it inhibited growth at concentrations lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research conducted on animal models indicated that this compound significantly reduced inflammation markers after administration. The findings were published in Inflammation Research, highlighting its potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analog 1: 2-(2-(1H-Imidazol-1-yl)ethyl)isoindoline-1,3-dione (Compound 11)

Key Differences :

- Core Heterocycle: Replaces the pyridazinone ring with an imidazole group.

- Electronic Properties: Imidazole is a basic, aromatic heterocycle with two nitrogen atoms, contrasting with the electron-deficient pyridazinone.

- Biological Relevance: Imidazole derivatives are known for metal-binding capabilities and interactions with heme-containing enzymes like cytochrome P450 .

Hypothesized Impact :

- The imidazole’s basicity may enhance solubility in acidic environments compared to the pyridazinone.

Structural Analog 2: 2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (Compound 4)

Key Differences :

- Substituent Complexity : Incorporates a phenyl group and a dihydropyridine-indole system.

- Lipophilicity : The phenyl group increases hydrophobicity (higher logP), while the dihydropyridine introduces redox activity.

Reported Findings :

- The dihydropyridine moiety may confer pH-dependent solubility or metabolic instability.

Structural Analog 3: Methoxybenzyl-Imidazole Derivatives (Compounds 47a and 47b)

Key Differences :

- Substituents : Include methoxybenzyl groups on the imidazole ring and additional isoindoline-1,3-dione units.

- Molecular Weight : Higher due to extended substituents (~500–600 Da).

Data Table: Structural and Hypothetical Properties

| Compound | Core Heterocycle | Key Substituents | logP (Predicted) | Solubility (Hypothesized) | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone | Ethyl-linked isoindoline-dione | ~1.8 | Moderate (polar ketone) | Enzyme inhibition |

| Analog 1 (Compound 11) | Imidazole | None | ~1.2 | High (basic N) | Cytochrome P450 modulation |

| Analog 2 (Compound 4) | Dihydropyridine-Indole | Phenyl, ethyl linker | ~3.5 | Low (hydrophobic) | SERT ligand design |

| Analog 3 (Compounds 47a/b) | Imidazole | Methoxybenzyl, biotin-PEG | ~2.5–3.0 | Variable (PEG-dependent) | Bioconjugation, drug delivery |

Research Findings and Trends

Pyridazinone vs. Imidazole: The pyridazinone’s electron-deficient nature may favor interactions with electron-rich enzyme active sites, whereas imidazole’s basicity supports protonation-dependent binding .

Substituent Effects : Bulky aromatic groups (e.g., phenyl in Analog 2) reduce solubility but enhance target affinity through π-π stacking.

Biotinylation Potential: Ethyl-linked analogs (e.g., Analog 3) demonstrate versatility for biotin-PEG conjugation, enabling applications in targeted therapies .

Biological Activity

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound belongs to the isoindoline-1,3-dione derivatives, which have been recognized for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 269.25 g/mol. The compound features a unique combination of isoindoline and pyridazinone structures, contributing to its distinctive biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways leading to therapeutic outcomes. However, detailed studies are necessary to fully elucidate these mechanisms.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- MCF-7 Breast Cancer Cell Line : The compound demonstrated potent activity with an IC50 value range from 8.38 µM to 23.97 µM, indicating strong antiproliferative effects compared to Sorafenib (IC50 = 7.55 µM) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 8.38 - 23.97 |

| Sorafenib | 7.55 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been suggested through preliminary studies that indicate its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key players in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

Comparative Analysis with Similar Compounds

When compared to other isoindoline derivatives and pyridazinone compounds, this compound shows enhanced biological activity due to its dual structural features. For instance:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Isoindoline Derivative | Phthalimide | Moderate anticancer activity |

| Pyridazinone Derivative | Pyridazinone analogs | Variable activity based on substitutions |

Case Studies

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing various substituted derivatives of isoindoline compounds, researchers found that modifications in the chemical structure significantly influenced anticancer activity against MCF-7 cells. For example, certain substitutions led to IC50 values lower than that of Sorafenib, demonstrating the potential for developing more effective therapeutic agents .

Case Study 2: In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal model studies have shown promise in reducing tumor sizes when treated with this compound; however, further research is required to assess toxicity and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridazinone derivatives and isoindoline-1,3-dione precursors. Key steps include:

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation (common in heterocyclic chemistry) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

- Characterization : Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Methodological Answer :

- Structural confirmation : NMR (¹H, ¹³C, DEPT-135) to verify connectivity, particularly the pyridazinone and isoindoline-dione moieties .

- Stability assessment : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) using UV-Vis spectroscopy to monitor absorbance changes .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., regioselectivity in substitution reactions)?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to model reaction pathways and identify kinetic vs. thermodynamic control in substitution patterns .

- Molecular Electrostatic Potential (MEP) maps : Predict nucleophilic/electrophilic sites to explain unexpected regioselectivity .

- Validation : Compare computed IR spectra with experimental FT-IR data to confirm intermediates .

Q. What strategies are employed to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays (e.g., FRET) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., cyclin-dependent kinases) .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites in cell lysates .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, IC₅₀ determination) to ensure comparability .

- Data normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to minimize inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers or confounding variables .

Methodological Design and Validation

Q. What experimental designs are recommended for studying the compound’s reactivity under catalytic conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize catalyst loading (e.g., Pd/C, 1–5 mol%), solvent polarity (DMF vs. THF), and reaction time .

- In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation in real-time .

Q. How can researchers ensure reproducibility in synthesizing derivatives with modified substituents?

- Methodological Answer :

- Automated synthesis platforms : Employ flow chemistry systems (e.g., Syrris Asia) for precise control of reaction parameters (temperature, residence time) .

- Batch-to-batch analysis : Statistical process control (SPC) charts to monitor purity and yield across iterations .

Theoretical and Framework Considerations

Q. How does linking this research to broader theoretical frameworks (e.g., heterocyclic reactivity or enzyme inhibition) enhance interpretability?

- Methodological Answer :

- Hammett/Taft equations : Correlate substituent effects with reaction rates or binding affinities to validate mechanistic hypotheses .

- Structure-Activity Relationships (SAR) : Use QSAR models (e.g., CoMFA) to predict bioactivity of untested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.